molecular formula C8H12F3NO2 B6158322 methyl 2-(trifluoromethyl)piperidine-3-carboxylate, Mixture of diastereomers CAS No. 1547066-18-1

methyl 2-(trifluoromethyl)piperidine-3-carboxylate, Mixture of diastereomers

Cat. No.: B6158322
CAS No.: 1547066-18-1
M. Wt: 211.2
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Description

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate, mixture of diastereomers, is a fluorinated organic compound It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)piperidine-3-carboxylate typically involves multicomponent reactions. One common method is the five-component reaction involving aldehydes, nitriles, and ammonium acetate. This reaction is carried out under controlled conditions to ensure high diastereoselectivity, resulting in the formation of the desired product with multiple stereogenic centers .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The piperidine ring can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trifluoromethyl)piperidine-3-carboxylate is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a carboxylate ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

CAS No.

1547066-18-1

Molecular Formula

C8H12F3NO2

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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